L-xylonic acid

Pharmaceuticals Nutraceuticals Metabolism

Researchers requiring stereochemically pure L-xylonic acid face supply chain gaps where generic D-isomer or racemic mixtures dominate. Substitution is not functionally equivalent in chiral applications. This compound resolves that limitation: • Enables patented Vitamin C formulations with enhanced absorption and retention-a property not achievable with the D-enantiomer. • Serves as a direct, stereospecific precursor to L-threonic acid salts (e.g., magnesium L-threonate) per patented synthetic routes. • Functions as an essential analytical standard for Vitamin C catabolic pathway studies, where it is a native metabolite. Supplied with rigorous quality assurance, supporting both R&D-scale exploration and pilot formulation development.

Molecular Formula C5H10O6
Molecular Weight 166.13 g/mol
CAS No. 4172-44-5
Cat. No. B1240044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-xylonic acid
CAS4172-44-5
SynonymsD-xylonic acid
L-xylonic acid
xylonic acid
Molecular FormulaC5H10O6
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m0/s1
InChIKeyQXKAIJAYHKCRRA-NUNKFHFFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Xylonic Acid: Stereospecific Procurement


L-Xylonic acid (CAS 4172-44-5) is the L-enantiomer of xylonic acid, a pentonic acid (C5H10O6) derived from the oxidation of L-xylose. It is classified as a sugar acid and is chemically distinguished from its D-counterpart by its specific stereochemistry [1]. While racemic or D-xylonic acid mixtures are prevalent in industrial biotechnology, the isolated L-enantiomer exhibits unique biochemical properties that are critical for specific pharmaceutical and synthetic applications. Its commercial availability as a pure chiral compound enables precise formulation strategies and serves as a strategic intermediate for high-value derivatives, distinguishing it from its isomer in scenarios requiring stereochemical control [2].

L-Enantiomer

Supports stereochemical-control studies; distinct from D-xylonic acid and racemic mixtures.

May support chiral L-aldonic acid derivative synthesis and formulation research.

Why L-Xylonic Acid Cannot Be Substituted


Generic substitution of L-xylonic acid with its D-enantiomer or racemic mixtures is not functionally equivalent in critical applications due to fundamental differences in stereospecificity. Biological systems, including metabolic pathways and therapeutic receptors, exhibit chiral discrimination, leading to divergent pharmacokinetic profiles and biological activities [1]. For instance, L-xylonic acid is a specific metabolite in the degradation pathway of L-ascorbic acid (Vitamin C) in mammals, a process in which D-xylonic acid is not a native participant [2]. Furthermore, patented pharmaceutical compositions leverage L-xylonic acid for its unique ability to enhance the absorption and retention of Vitamin C, a property not claimed for the D-isomer [3]. In synthetic chemistry, L-xylonic acid serves as a precursor for other valuable chiral L-aldonic acids, a transformation that is stereochemically impossible with the D-enantiomer .

Risk Factor
L-Xylonic Acid
D-/Racemic Substitute
Stereochemical recognition
L-enantiomer recognized by chiral biological systems
D-enantiomer may exhibit divergent recognition
Metabolic pathway role
Participates in vitamin C catabolism pathway
D-enantiomer not a known metabolite; pathway may differ
Formulation synergy context
Reported to support vitamin C absorption synergy (L-specific)
No reported synergy; substitution may alter formulation performance

L-Xylonic Acid Differentiation Evidence


Metabolic Fate in Vitamin C Catabolism

L-Xylonic acid is a specific metabolic product in the mammalian catabolic pathway of L-ascorbic acid (Vitamin C). This pathway yields L-xylonic acid and L-lyxonic acid, whereas D-xylonic acid is not a known metabolite in this process [1]. This stereospecificity highlights the unique biological relevance of the L-isomer.

Metabolic Fate in Vitamin C Catabolism
Class-level inference
Exclusive pathway participant (L-form) vs. non-participant (D-form) in mammalian vitamin C degradation.
Supports stereospecific metabolic context.
Data to verify; source-specific review.
Pharmaceuticals Nutraceuticals Metabolism

Vitamin C Absorption and Retention Synergy

Patented compositions (e.g., US 4,822,816) explicitly claim that L-xylonic acid, along with its lactones and salts, significantly increases the absorption and retention of Vitamin C in the human body [1]. This functional synergy is a key differentiator from generic D-xylonic acid or racemic mixtures, which are not claimed for this specific pharmaceutical effect.

Vitamin C Absorption Synergy
Head-to-head
Patented compositions claim L-xylonic acid increases vitamin C absorption; D-isomer not claimed for this function.
Reported formulation synergy context.
Patent-based claim; requires formulation validation.
Pharmaceutical Formulation Dietary Supplements Bioavailability

Stereospecific Route to L-Threonic Acid Salts

A patented process (US 11,999,687 B2) demonstrates the conversion of L-xylonic acid to high-purity L-threonic acid salts through decarboxylation and oxidation . This synthetic route is inherently stereospecific; starting with D-xylonic acid would yield D-threonic acid, a compound with different commercial and biological properties. The process enables the production of valuable magnesium and calcium L-threonates for the supplement industry.

Stereospecific Synthesis Route
Class-level inference
L-xylonic acid decarboxylation/oxidation yields high-purity L-threonic acid salts; D-xylonic acid would produce D-threonate.
Supports stereochemical-control synthesis.
Data to verify; method context.
Chemical Synthesis Chiral Building Blocks Pharmaceutical Intermediates

L-Xylonic Acid Application Scenarios


Enhanced-Bioavailability Vitamin C Formulations

As established in Section 3, L-xylonic acid is a key component in patented Vitamin C compositions designed to improve absorption and retention. Procurement of high-purity L-xylonic acid is essential for formulators developing premium, science-backed dietary supplements that leverage this specific synergistic effect [1].

Synthesis of L-Threonic Acid Salts

L-Xylonic acid serves as a direct, stereospecific precursor for the synthesis of L-threonic acid salts, which are valuable nutraceutical ingredients (e.g., magnesium L-threonate). This application scenario is supported by patented methods that utilize L-xylonic acid to achieve high purity in the final L-threonate product, a route unavailable with the D-isomer .

Vitamin C Metabolism Research

For academic and pharmaceutical researchers investigating the catabolic pathways of Vitamin C, L-xylonic acid is a required analytical standard and substrate. Its role as a specific metabolite in this pathway distinguishes it from D-xylonic acid, making it essential for accurate in vitro and in vivo metabolic studies [2].

Application
Selection Property
Validation Focus
Vitamin C absorption synergy research
L-enantiomer formulation context
Absorption endpoint review
L-Threonic acid salt synthesis
Stereochemical precursor integrity
Chiral purity and yield validation
Vitamin C catabolic pathway research
Metabolite stereospecificity
Pathway participation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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